molecular formula C13H17N3O2 B1378288 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine CAS No. 1414367-14-8

4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Cat. No.: B1378288
CAS No.: 1414367-14-8
M. Wt: 247.29 g/mol
InChI Key: FBACWEBHVJNAHM-UHFFFAOYSA-N
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Description

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine ( 1414367-14-8) is a heterocyclic compound of significant interest in medicinal and organic chemistry, featuring a pyridine ring linked to a pyrazole moiety substituted with a diethoxymethyl group . This specific substituent enhances the molecule's solubility in organic solvents, distinguishing its physicochemical properties from other pyrazolylpyridine derivatives and making it a valuable scaffold for chemical synthesis . The core pyrazole structure is a well-documented privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological profiles, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities . Furthermore, fused pyrazolopyridine structures are recognized for their close similitude to purine bases, making them attractive candidates for the development of tyrosine kinase inhibitors and other therapeutic agents . As a versatile building block, this compound is suited for the development of more complex molecules for pharmaceutical, agrochemical, and materials science applications . It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for further functionalization and exploration of structure-activity relationships . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[5-(diethoxymethyl)-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-5-7-14-8-6-10/h5-9,13H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBACWEBHVJNAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC=NC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

Pyrazole rings can be formed through various methods, including the condensation of hydrazines with 1,3-dicarbonyl compounds. For 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine , one might start with a suitable hydrazine and a dicarbonyl compound that can introduce the diethoxymethyl group.

Attachment to Pyridine

The pyrazole ring can be attached to a pyridine ring via various coupling reactions, such as Suzuki or Heck reactions, depending on the functional groups present on both rings.

Analysis of Similar Compounds

Similar compounds like pyrazolo[4,3-b]pyridines and pyrazolo[1,5-a]pyridines have been synthesized using various methods:

  • Pyrazolo[4,3-b]pyridines can be synthesized from 2-chloro-3-nitropyridines via SNAr and modified Japp–Klingemann reactions.
  • Pyrazolo[1,5-a]pyridines are often prepared by condensing hydrazines with 1,3-dicarbonyl compounds under acidic conditions.

Data Table: Comparison of Pyrazolylpyridine Syntheses

Compound Synthesis Method Conditions
Pyrazolo[4,3-b]pyridines SNAr and Japp–Klingemann reactions Room temperature, MeCN, pyridine
Pyrazolo[1,5-a]pyridines Condensation of hydrazines with 1,3-dicarbonyl compounds Ethanol, acetic acid, 130 °C
Pyrazolo[3,4-b]pyridines Four-component bicyclization Acetic acid, high temperature

Chemical Reactions Analysis

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
This compound serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to create derivatives with tailored properties for specific applications.

Reactivity and Functionalization
4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the synthesis of other compounds and enhance its utility in research. For example:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.
  • Substitution : Nucleophilic substitution reactions can occur at the pyridine ring using reagents like sodium hydride.

Biological Research Applications

Enzyme Inhibition and Receptor Modulation
The compound has been studied for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological targets makes it valuable in drug discovery and development. The mechanisms of action involve binding to specific enzymes or receptors, which can lead to modulation of their activity and subsequent biological effects.

Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. The compound exhibits significant radical scavenging abilities, indicating its potential as an antioxidant agent. The DPPH scavenging assay results demonstrate effective scavenging capabilities, which are promising for therapeutic applications.

CompoundIC50 (μg/mL)
This compoundTBD
Other Pyrazole Derivatives4.67 - 45.32

Industrial Applications

Development of New Materials
In industrial settings, this compound is utilized in the development of new materials and specialty chemicals. Its unique properties make it suitable for various applications in material science.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a lead compound in developing new anti-inflammatory drugs. The results indicated that modifications to the diethoxymethyl group enhanced its efficacy against specific inflammatory pathways.

Case Study 2: Agrochemical Applications

Research highlighted the potential of this compound in agrochemical formulations aimed at pest control. Its effectiveness as an active ingredient was evaluated through field trials, showing promising results in reducing pest populations while being environmentally friendly.

Mechanism of Action

The mechanism of action of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the pyrazole ring critically influence the compound’s properties. Key structural analogs include:

Compound Name Substituents on Pyrazole Ring Key Structural Features Reference
4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine Diethoxymethyl Ethoxy chains enhance solubility
3-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 4-Chlorophenyl Halogenated aryl group increases lipophilicity
Pt(II) complex with tbfppz ligand 4-(tert-Butyl)-3-(trifluoromethyl) Electron-withdrawing CF₃ improves NIR emission
8o (DHODH inhibitor) 3-Isopropoxy, 4-(2,4-difluorophenoxy) Phenoxy groups enhance enzyme inhibition
TF1–TF4 (Ru sensitizers) Trifluoromethyl at pyridine 4-position Stabilizes charge transfer in solar cells
  • Electronic Effects : Trifluoromethyl () and chlorophenyl () groups increase electron-withdrawing properties, whereas diethoxymethyl () provides steric bulk and moderate electron donation.
  • Solubility : Diethoxymethyl’s ethoxy chains likely improve solubility compared to hydrophobic tert-butyl () or halogenated groups ().

Physicochemical Properties

  • Stability : Trifluoromethyl groups () enhance thermal and oxidative stability, whereas diethoxymethyl may reduce crystallinity due to flexible chains.
  • Emission Properties : NIR emission in Pt(II) complexes correlates with ligand planarity and electron-withdrawing substituents ().

Biological Activity

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine is a small molecule with significant potential in biological research and pharmaceutical applications. Its structure includes a pyrazole moiety, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a pyridine ring substituted with a diethoxymethyl pyrazole group, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and application context.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including this compound. The DPPH scavenging assay demonstrated that compounds in this class exhibit significant radical scavenging abilities, suggesting their potential as antioxidant agents. For instance, related compounds showed IC50 values indicating effective scavenging capabilities .

CompoundIC50 (μg/mL)
This compoundTBD
Other Pyrazole Derivatives4.67 - 45.32

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is essential for the synthesis of pro-inflammatory mediators. In vitro studies have shown that these compounds can stabilize cell membranes and reduce inflammation markers .

Antimicrobial Activity

Preliminary evaluations indicate that this compound exhibits antimicrobial properties against various pathogens. Studies on related pyrazole compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms involving disruption of microbial cell integrity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has gained attention in recent research. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents against cancer .

Case Studies

Several case studies illustrate the biological relevance of pyrazole derivatives:

  • Study on M4 Muscarinic Receptors : Research has shown that pyrazole derivatives can act as positive allosteric modulators at muscarinic receptors, enhancing acetylcholine binding and signaling efficacy. This property suggests potential applications in treating neurological disorders .
  • Antioxidant Evaluation : A comparative study evaluated the antioxidant activities of various pyrazole compounds using DPPH assays, revealing that modifications to the pyrazole structure significantly influence antioxidant efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine, and how can reaction conditions be systematically optimized?

The synthesis of pyrazole-pyridine hybrids typically involves multi-step reactions, such as cyclocondensation, nucleophilic substitution, or cross-coupling. For example, pyrazole intermediates can be generated via Knorr pyrazole synthesis using hydrazines and β-diketones, followed by functionalization with diethoxymethyl groups. Optimization should focus on:

  • Base selection : Tertiary amines (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃) to deprotonate intermediates and enhance nucleophilicity .
  • Temperature control : Reactions may require reflux in polar aprotic solvents (e.g., DMF, acetonitrile) to achieve high yields while avoiding side reactions .
  • Reaction monitoring : Use TLC or HPLC to track progress and identify optimal quenching times .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrazole and pyridine ring connectivity, diethoxymethyl group integration, and absence of tautomeric forms .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related pyrazole derivatives .
  • HPLC-PDA : To assess purity (>95%) and detect trace impurities .

Q. How can researchers address instability issues during storage or handling?

  • Storage conditions : Store under inert gas (argon) at 4°C to prevent hydrolysis of the diethoxymethyl group .
  • Lyophilization : For long-term stability, lyophilize the compound in a crystalline form .
  • Avoid moisture : Use anhydrous solvents (e.g., THF, DCM) during synthesis and handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or guide the design of analogs?

  • Reactivity prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic/electrophilic sites on the pyrazole and pyridine rings .
  • Binding affinity studies : Molecular docking with target proteins (e.g., kinases) to prioritize analogs for synthesis .
  • Thermodynamic stability : Calculate Gibbs free energy to assess the stability of tautomeric forms or degradation pathways .

Q. What strategies resolve contradictions in spectroscopic data or crystallographic results?

  • Cross-validation : Compare XRD data with computational geometry optimizations to confirm bond angles and torsional strain .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) that may explain discrepancies in peak splitting .
  • Synchrotron XRD : High-resolution data can resolve ambiguities in electron density maps for complex derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Core modifications : Synthesize analogs with substituents at the pyrazole 1-position or pyridine 4-position to assess steric/electronic effects .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
  • In vitro assays : Test analogs against target enzymes (e.g., COX-2, kinases) with dose-response curves to quantify IC₅₀ values .

Q. What mechanistic insights can be gained from studying degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradants via LC-MS to identify labile groups (e.g., diethoxymethyl hydrolysis) .
  • Kinetic isotope effects : Use deuterated solvents to probe reaction mechanisms (e.g., acid-catalyzed vs. radical-mediated degradation) .

Q. How can researchers validate the reproducibility of synthetic protocols across labs?

  • Round-robin testing : Share standardized protocols with collaborating labs to compare yields, purity, and spectral data .
  • DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., solvent purity, stirring rate) impacting reproducibility .

Methodological Considerations

  • Contradictory data : Always repeat experiments under controlled conditions and use orthogonal techniques (e.g., NMR + XRD + DFT) for validation .
  • Advanced instrumentation : Leverage hyphenated techniques (e.g., LC-NMR-MS) for real-time monitoring of reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine
Reactant of Route 2
4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

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